molecular formula C8H15ClN4O B138689 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride CAS No. 247584-10-7

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

Cat. No.: B138689
CAS No.: 247584-10-7
M. Wt: 218.68 g/mol
InChI Key: TWAOVUDRQJPVDF-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is a chemical compound with the molecular formula C8H15ClN4O. It is a hydrochloride salt of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is a multi-substituted pyrazolecarboxamide. This compound is known for its role as an impurity in the synthesis of Sildenafil, a well-known medication used to treat erectile dysfunction .

Mechanism of Action

Target of Action

It is noted that this compound is a key intermediate in the synthesis of sildenafil , which is a well-known phosphodiesterase type 5 (PDE5) inhibitor. Therefore, it is plausible that the compound may interact with similar targets.

Mode of Action

The specific mode of action of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is not directly available from the search results. Given its role as an intermediate in the synthesis of Sildenafil, it may be involved in inhibiting the PDE5 enzyme, thereby increasing the levels of cyclic guanosine monophosphate (cGMP). This leads to smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The compound likely affects the nitric oxide/cGMP pathway, given its association with Sildenafil. In this pathway, nitric oxide activates the enzyme guanylate cyclase, which increases the level of cGMP. The cGMP then leads to smooth muscle relaxation in blood vessels .

Result of Action

The compound has been reported to have antibacterial properties, with good bactericidal effects on both Gram-positive and Gram-negative bacteria . This suggests that it could potentially be used in the development of new antibiotics.

Action Environment

The compound is generally stable under heating conditions and is soluble in water and organic solvents such as methanol and ethanol . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

As a key intermediate in the synthesis of Sildenafil , it may interact with various enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions would be highly dependent on the specific conditions and steps of the synthesis.

Cellular Effects

It has been reported to have antibacterial properties, showing good bactericidal effects against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

As a key intermediate in the synthesis of Sildenafil , its effects at the molecular level would likely be related to its role in this synthesis process.

Temporal Effects in Laboratory Settings

It is generally stable under heating conditions .

Metabolic Pathways

As a key intermediate in the synthesis of Sildenafil , it may be involved in various metabolic pathways during this synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride typically involves multiple steps. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its role as an impurity in the synthesis of Sildenafil and its potential as a phosphodiesterase 1 inhibitor further distinguish it from other similar compounds .

Properties

IUPAC Name

4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAOVUDRQJPVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1N)C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436908
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688656-88-3, 247584-10-7
Record name 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1688656-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247584-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride
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